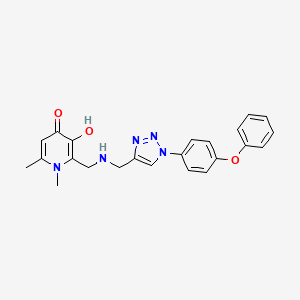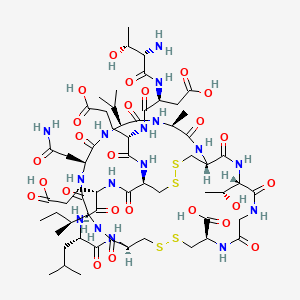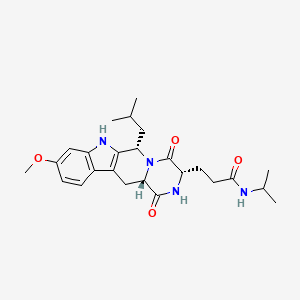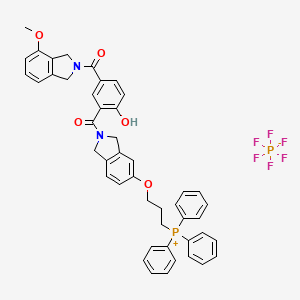
3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the Piperazine Moiety: This step involves the reaction of the quinazolinone core with piperazine under suitable conditions.
Ethoxyphenyl Substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions could occur at the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.
科学研究应用
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Material Science: Its structural properties might make it useful in the development of new materials.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Receptor Binding: The compound could be studied for its binding affinity to various biological receptors.
Medicine
Therapeutic Potential: Due to its structural similarity to other bioactive quinazolinones, it might have potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Pharmaceuticals: It could be used in the synthesis of pharmaceutical intermediates.
Agrochemicals: The compound might have applications in the development of new agrochemicals.
作用机制
The mechanism of action would depend on the specific biological target. Generally, quinazolinones exert their effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
Quinazolin-4-one: The parent compound, known for its wide range of biological activities.
2-(Piperazin-1-ylmethyl)quinazolin-4-one: A closely related compound with similar structural features.
3-(2-ethoxyphenyl)quinazolin-4-one: Another related compound differing by the absence of the piperazine moiety.
Uniqueness
3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride is unique due to the combination of the ethoxyphenyl and piperazine groups, which may confer distinct biological properties and enhance its therapeutic potential.
属性
分子式 |
C21H26Cl2N4O2 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C21H24N4O2.2ClH/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26;;/h3-10,22H,2,11-15H2,1H3;2*1H |
InChI 键 |
XAJQBNZNMGZZTL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCNCC4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12390011.png)


![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)


![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)
![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)

